1-(3,4-Diethoxyphenyl)propan-1-one

Description

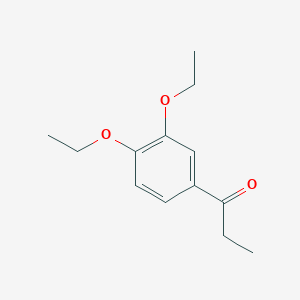

1-(3,4-Diethoxyphenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with diethoxy groups at the 3- and 4-positions of the phenyl ring. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol (calculated). The compound’s IUPAC name is (E)-1-(3,4-diethoxyphenyl)-3-phenylprop-2-en-1-one, and its CAS number is 123769-52-8 .

Properties

IUPAC Name |

1-(3,4-diethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-11(14)10-7-8-12(15-5-2)13(9-10)16-6-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTLGUHMGAXWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Diethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a suitable ketone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Diethoxyphenyl)propan

Biological Activity

1-(3,4-Diethoxyphenyl)propan-1-one, a compound belonging to the class of phenylpropanones, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propanone backbone with two ethoxy groups attached to the aromatic ring, which influences its solubility and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenges free radicals, contributing to its protective effects against cellular damage.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may reduce inflammatory markers in cell cultures. The compound seems to inhibit the production of pro-inflammatory cytokines, thereby modulating the inflammatory response.

Case Studies and Research Findings

| Study Reference | Focus | Findings |

|---|---|---|

| Shamsudin et al. (2022) | Antioxidant Activity | Identified significant free radical scavenging activity in various concentrations of the compound. |

| Zhang et al. (2023) | Antimicrobial Properties | Reported effective inhibition of Staphylococcus aureus and Escherichia coli growth at specific concentrations. |

| Karabagias et al. (2024) | Anti-inflammatory Effects | Demonstrated reduced levels of TNF-alpha and IL-6 in treated cell lines compared to controls. |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of electron-donating ethoxy groups enhances the compound's ability to donate electrons to free radicals.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural destabilization.

- Cytokine Modulation : The compound may influence signaling pathways related to inflammation, particularly those involving NF-kB activation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Crystallographic and Spectroscopic Data

- 1-(3,4-Dimethoxyphenyl)propan-1-one : X-ray crystallography confirms planar geometry with dihedral angles of 4.2° between the ketone and phenyl ring .

- 1H-NMR Trends : Methoxy protons resonate at δ 3.83 ppm (singlet), while ethoxy groups in the diethoxy analog show split peaks due to rotational restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.